1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
The compound 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea features a pyrazine-pyrazole-urea scaffold with a thiophen-2-ylmethyl substituent. Its structure combines a pyrazine ring (a nitrogen-rich heterocycle), a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms), and a urea linkage (–NH–CO–NH–) tethered to a thiophene group.
Properties
IUPAC Name |
1-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c22-15(19-10-12-2-1-9-23-12)18-6-8-21-7-3-13(20-21)14-11-16-4-5-17-14/h1-5,7,9,11H,6,8,10H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAYUPLZEBYWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the pyrazinyl group: The pyrazinyl group can be introduced via nucleophilic substitution or coupling reactions.
Formation of the thiophene ring: The thiophene ring can be synthesized through cyclization of suitable precursors.
Urea formation: The final step involves the formation of the urea linkage by reacting an amine with an isocyanate or carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Features
The target compound’s unique combination of pyrazine, pyrazole, urea, and thiophene groups distinguishes it from structurally related molecules. Key comparisons include:
Key Observations :
- The thiophen-2-ylmethyl group may improve solubility or π-stacking capabilities relative to alkyl or nitro-substituted derivatives .
Physicochemical and Functional Properties
- Electronic Properties : Pyrazine’s electron-deficient nature and thiophene’s electron-rich system may create intramolecular charge-transfer states, akin to pyrazoline-based electroluminescent materials .
- Biological Activity : Urea derivatives often exhibit enzyme inhibition (e.g., MAO-B inhibitors in ) or anticancer activity (e.g., triazine-urea analogs in ). The thiophene moiety could modulate pharmacokinetics, as seen in sulfonamide-based therapeutics .
- Crystallography : While employed X-ray crystallography and DFT for pyrazoline-thiophene derivatives , the target compound’s structural data (e.g., bond angles, packing) remain uncharacterized in the evidence.
Biological Activity
The compound 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a unique combination of a pyrazinyl group, a pyrazole ring, and a thiophenyl moiety linked through a urea functional group. The structural formula can be represented as follows:
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit notable antimicrobial activities. In studies involving derivatives of pyrazolyl-thiazole compounds, significant inhibition zones were observed against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 250 μg/mL . The incorporation of thiophene and pyrazole groups enhances the interaction with microbial targets, suggesting that our compound may similarly exhibit significant antimicrobial effects.
Anti-inflammatory Effects
Compounds containing pyrazole rings are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. The structural similarity of this compound to known anti-inflammatory agents suggests potential efficacy in reducing inflammation.
Antioxidant Activity
The antioxidant potential of related pyrazole compounds has been explored through DPPH and hydroxyl radical scavenging assays. These studies demonstrated that certain derivatives possess significant antioxidant properties, which may be attributed to their ability to donate electrons and stabilize free radicals . The presence of both the pyrazole and thiophene rings in our compound could enhance its electron-donating capacity.
The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. For instance, the urea linkage may facilitate binding to carbonic anhydrase or cyclooxygenase enzymes, leading to inhibition of their activity. Molecular docking studies have suggested favorable interactions between similar compounds and their biological targets, indicating that our compound could follow suit .
Case Studies
Several studies have investigated compounds structurally similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
